
2-Chloro-2-(chloromethyl)-3-methylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(chloromethyl)-3-methylbutanal is an organic compound with the molecular formula C6H10Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethyl)-3-methylbutanal typically involves the chlorination of 3-methylbutanal. One common method is the reaction of 3-methylbutanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 3-methylbutanal and chlorine gas into the reactor, with the product being continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-(chloromethyl)-3-methylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-2-(chloromethyl)-3-methylbutanoic acid.
Reduction: 2-Chloro-2-(chloromethyl)-3-methylbutanol.
Substitution: Products depend on the nucleophile used, such as 2-Hydroxy-2-(chloromethyl)-3-methylbutanal when using hydroxide ions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-(chloromethyl)-3-methylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-(chloromethyl)-3-methylbutanal involves its reactivity due to the presence of the aldehyde group and the chlorine atoms. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atoms can participate in substitution reactions. These properties make the compound versatile in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylbutane: Similar in structure but lacks the aldehyde group.
2-Chloro-2-methylpropane: Another similar compound, but with a different carbon skeleton.
2-Chloro-2-methylbutanoic acid: The oxidized form of 2-Chloro-2-(chloromethyl)-3-methylbutanal.
Eigenschaften
CAS-Nummer |
89129-87-3 |
|---|---|
Molekularformel |
C6H10Cl2O |
Molekulargewicht |
169.05 g/mol |
IUPAC-Name |
2-chloro-2-(chloromethyl)-3-methylbutanal |
InChI |
InChI=1S/C6H10Cl2O/c1-5(2)6(8,3-7)4-9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
XTITWUJLZKTAHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCl)(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide](/img/structure/B14149268.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
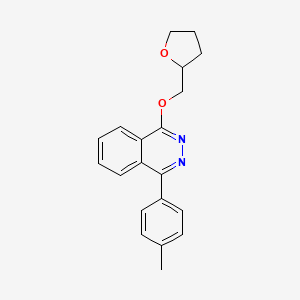
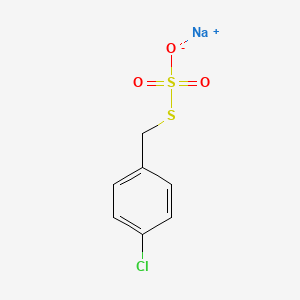
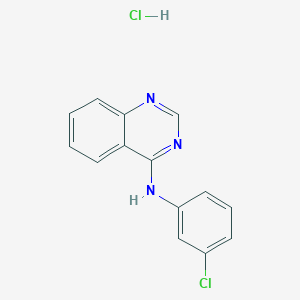
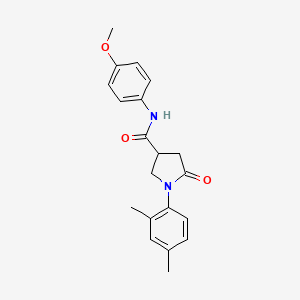
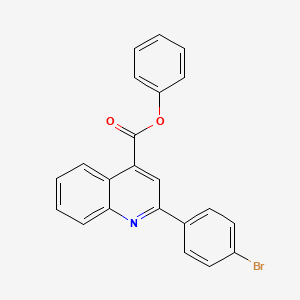
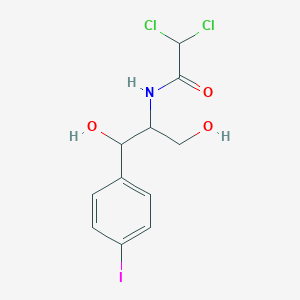
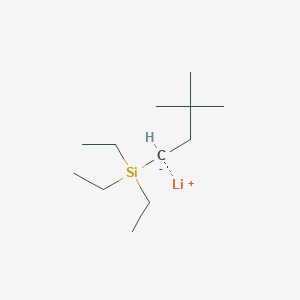
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
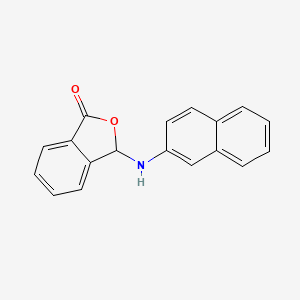
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B14149333.png)
